molecular formula C4H6N4O B1384271 1-cyclopropyl-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one CAS No. 69049-02-1

1-cyclopropyl-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one

Cat. No.: B1384271
CAS No.: 69049-02-1
M. Wt: 126.12 g/mol
InChI Key: GUTNODKBPXZJOD-UHFFFAOYSA-N
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Description

1-cyclopropyl-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one is a tetrazole derivative that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound is characterized by a tetrazole ring fused with a cyclopropyl group, which imparts distinct chemical and physical properties.

Scientific Research Applications

1-cyclopropyl-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one has been explored for its potential in several scientific research areas:

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-cyclopropyl-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with sodium azide and triethyl orthoformate under acidic conditions. The reaction typically proceeds through the formation of an intermediate azide, which then cyclizes to form the tetrazole ring .

Industrial Production Methods: Industrial production of this compound often involves the use of high-pressure reactors and specialized catalysts to optimize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 1-cyclopropyl-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The tetrazole ring allows for substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products:

Mechanism of Action

The mechanism of action of 1-cyclopropyl-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acid groups, allowing it to bind to enzymes and receptors. This binding can inhibit or activate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

  • 1-Ethyl-1,4-dihydro-tetrazol-5-one
  • 1-Phenyl-1,4-dihydro-tetrazol-5-one
  • 1-Methyl-1,4-dihydro-tetrazol-5-one

Uniqueness: 1-cyclopropyl-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs .

Properties

IUPAC Name

4-cyclopropyl-1H-tetrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c9-4-5-6-7-8(4)3-1-2-3/h3H,1-2H2,(H,5,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTNODKBPXZJOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69049-02-1
Record name 1-cyclopropyl-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-cyclopropyl-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one
Reactant of Route 2
1-cyclopropyl-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one
Reactant of Route 3
1-cyclopropyl-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one
Reactant of Route 4
1-cyclopropyl-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one
Reactant of Route 5
1-cyclopropyl-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one
Reactant of Route 6
Reactant of Route 6
1-cyclopropyl-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one

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